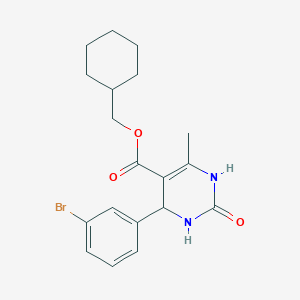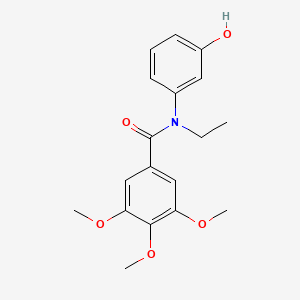![molecular formula C17H17ClN2O3 B4995165 N-(2-chlorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4995165.png)
N-(2-chlorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide, commonly known as A-836,339, is a synthetic compound that belongs to the class of cannabinoids. It is a potent and selective agonist of the cannabinoid receptor 1 (CB1) and has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
A-836,339 acts as a selective agonist of the N-(2-chlorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide receptor, which is a G protein-coupled receptor that is widely expressed in the central nervous system. Upon activation, the this compound receptor modulates the activity of various intracellular signaling pathways, leading to the modulation of neurotransmitter release and the regulation of various physiological functions.
Biochemical and Physiological Effects:
A-836,339 has been shown to modulate the release of various neurotransmitters, including dopamine, glutamate, and GABA, which are involved in the regulation of mood, behavior, and cognition. It has also been shown to affect the activity of various intracellular signaling pathways, leading to the modulation of various physiological functions such as appetite regulation, pain perception, and immune function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using A-836,339 in lab experiments is its high potency and selectivity for the N-(2-chlorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide receptor, which allows for precise modulation of this compound receptor activity. However, one of the limitations of using A-836,339 is its potential for off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for the use of A-836,339 in scientific research. One area of interest is the study of the role of N-(2-chlorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide receptor activation in the regulation of appetite and metabolism, which may have implications for the development of novel treatments for obesity and related metabolic disorders. Another area of interest is the study of the role of this compound receptor activation in the regulation of pain perception, which may have implications for the development of novel analgesic therapies. Additionally, the potential for off-target effects of A-836,339 highlights the need for the development of more selective this compound receptor agonists for use in scientific research.
Méthodes De Synthèse
The synthesis of A-836,339 involves the reaction of 2-chlorobenzonitrile with 4-methoxyphenylacetic acid in the presence of a base, followed by the reduction of the resulting amide with lithium aluminum hydride. The final product is obtained by the reaction of the intermediate with ethanediamine.
Applications De Recherche Scientifique
A-836,339 has been widely used in scientific research to study the physiological and biochemical effects of N-(2-chlorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide receptor activation. It has been shown to modulate the release of neurotransmitters such as dopamine, glutamate, and GABA, which are involved in the regulation of mood, behavior, and cognition.
Propriétés
IUPAC Name |
N'-(2-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-23-13-8-6-12(7-9-13)10-11-19-16(21)17(22)20-15-5-3-2-4-14(15)18/h2-9H,10-11H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBPRESCLLZHJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-acetyl-4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B4995085.png)
![2-[(3-cyano-5,6,7,8-tetrahydro-2-quinolinyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4995098.png)


![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4995108.png)
![N~1~-(4-bromophenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4995110.png)
![4-(2,5-dioxo-1-pyrrolidinyl)-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B4995117.png)
![(2-fluoro-4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl][(1-methyl-4-piperidinyl)methyl]amine](/img/structure/B4995121.png)
![5-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}-3-(3-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4995123.png)

![2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B4995149.png)

![methyl 4-[2-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4995172.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-methylbenzamide](/img/structure/B4995179.png)